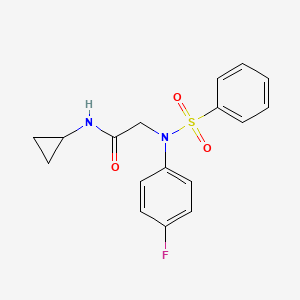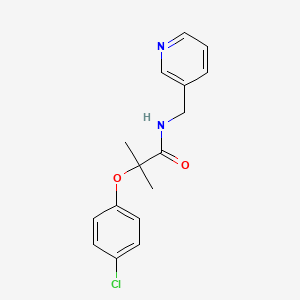![molecular formula C18H17N3S B5793762 N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as PET or PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. PET is a thiourea derivative that has been synthesized through various methods and has shown promising results in the field of medicinal chemistry. In
作用機序
The mechanism of action of PET is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. PET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PET has been shown to have minimal toxicity in animal studies and has not shown any significant adverse effects on the liver or kidneys. PET has also been shown to have a low binding affinity for human serum albumin, which reduces the risk of drug interactions.
実験室実験の利点と制限
PET has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of applications. However, PET has limitations as well, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
PET has shown significant potential for future research in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action of PET and its potential applications in the treatment of cancer, fungal infections, and bacterial infections. PET can also be modified to improve its solubility and bioavailability, which would increase its potential as a drug candidate. Additionally, PET can be further studied for its potential use in combination therapy with other drugs to enhance its efficacy.
合成法
PET can be synthesized through various methods, including the reaction of 1-naphthylamine with ethyl 4-pyridinecarboxylate followed by the reaction with thiourea. Another method involves the reaction of 1-naphthylamine with 2-chloroethylpyridine, followed by the reaction with thiourea. The synthesis of PET is a relatively simple process that can be easily scaled up for large-scale production.
科学的研究の応用
PET has shown significant potential in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. PET has shown promising results in inhibiting the growth of cancer cells, including breast, prostate, and liver cancer cells. It has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Escherichia coli and Staphylococcus aureus.
特性
IUPAC Name |
1-naphthalen-1-yl-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c22-18(20-13-10-14-8-11-19-12-9-14)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-9,11-12H,10,13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOOEGKDHWVSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)

![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5793732.png)
![4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)
